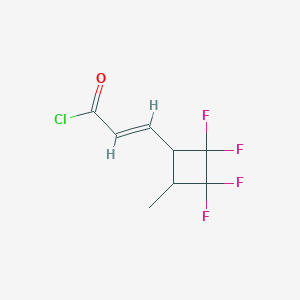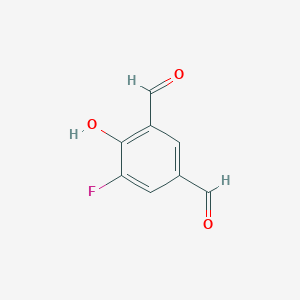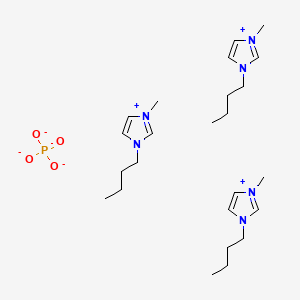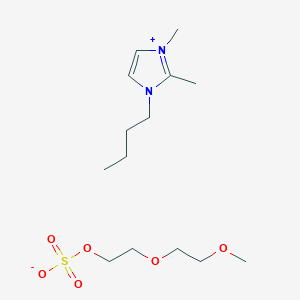
3-(4-METHYL-2,2,3,3-TETRAFLUOROCYCLOBUT-1-YL)ACRYLOYL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Methyl-2,2,3,3-tetrafluorocyclobut-1-yl)acryloyl chloride is a chemical compound with the molecular formula C8H7ClF4O and a molecular weight of 230.59 g/mol.
Métodos De Preparación
The synthesis of 3-(4-Methyl-2,2,3,3-tetrafluorocyclobut-1-yl)acryloyl chloride involves several steps. One common method includes the reaction of 4-methyl-2,2,3,3-tetrafluorocyclobutanone with acryloyl chloride under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
3-(4-Methyl-2,2,3,3-tetrafluorocyclobut-1-yl)acryloyl chloride undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Addition Reactions: The double bond in the acryloyl group can undergo addition reactions with various reagents.
Polymerization: The acryloyl group can also participate in polymerization reactions, forming polymers with unique properties.
Common reagents used in these reactions include nucleophiles like amines and alcohols, as well as catalysts to facilitate the reactions. The major products formed depend on the specific reagents and conditions used in the reactions.
Aplicaciones Científicas De Investigación
3-(4-Methyl-2,2,3,3-tetrafluorocyclobut-1-yl)acryloyl chloride has significant potential in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the development of new biochemical assays and probes.
Medicine: Research is ongoing into its potential use in drug development and delivery systems.
Industry: It has applications in the production of specialty polymers and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-(4-Methyl-2,2,3,3-tetrafluorocyclobut-1-yl)acryloyl chloride involves its interaction with specific molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the acryloyl group, which can form covalent bonds with nucleophiles. This reactivity allows it to modify proteins and other biomolecules, making it useful in various biochemical applications.
Comparación Con Compuestos Similares
Similar compounds to 3-(4-Methyl-2,2,3,3-tetrafluorocyclobut-1-yl)acryloyl chloride include:
2,2,3,3-Tetrafluorobutanediol: This compound shares the tetrafluorocyclobutyl structure but differs in its functional groups.
1-Chloro-2,2,3,3-tetrafluoropropane: Another compound with a similar fluorinated structure but different reactivity and applications.
The uniqueness of this compound chloride lies in its combination of the acryloyl group with the tetrafluorocyclobutyl structure, which imparts distinct chemical properties and reactivity.
Propiedades
IUPAC Name |
(E)-3-(2,2,3,3-tetrafluoro-4-methylcyclobutyl)prop-2-enoyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF4O/c1-4-5(2-3-6(9)14)8(12,13)7(4,10)11/h2-5H,1H3/b3-2+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXXKOPKBGNNPHV-NSCUHMNNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C1(F)F)(F)F)C=CC(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C(C(C1(F)F)(F)F)/C=C/C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![triethoxy-[2-[3-methyl-5-[[3-methyl-5-(2-triethoxysilylethyl)phenyl]trisulfanyl]phenyl]ethyl]silane](/img/structure/B6313877.png)
![4-Amino-3-mercapto-5-(2-chlorophenyl)-[1,2,3]-triazole; 98%](/img/structure/B6313892.png)






